YF-452 is classified under angiogenesis inhibitors and antineoplastic agents. It has been studied extensively in various biological contexts, particularly concerning its effects on endothelial cells and tumor models. The compound is sourced from chemical suppliers and research institutions engaged in drug discovery and development .
The synthesis of YF-452 involves a multi-step reaction process. The primary synthetic route includes the reaction of N-pyrrolidylacetyl chloride with 9-(4-bromobenzyl)-1,3,4,9-tetrahydro-β-carboline. This reaction typically requires an inert atmosphere (such as nitrogen or argon) and is conducted at low temperatures to maintain the stability of intermediates.
Key Steps in Synthesis:
The molecular formula of YF-452 is C22H26BrN3O, with a molecular weight of approximately 424.37 g/mol. The compound features a complex structure characterized by several functional groups that contribute to its biological activity.
Structural Characteristics:
YF-452 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Types of Reactions:
The products formed from these reactions depend on the specific reagents used. For example, substitution may yield halogenated derivatives, while oxidation could produce oxidized forms of YF-452.
YF-452 exerts its biological effects by inhibiting the phosphorylation of VEGFR2 kinase, which plays a crucial role in angiogenesis. This inhibition disrupts downstream signaling pathways involving extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src kinases.
The inhibition leads to:
YF-452 has significant applications in scientific research across multiple fields:
Vascular endothelial growth factor (VEGF) signaling through its receptor VEGFR2 (also known as KDR/Flk-1) constitutes a master regulatory axis for physiological and pathological angiogenesis. VEGF-A—the most potent ligand—binds VEGFR2, triggering receptor dimerization and autophosphorylation. This activation initiates downstream signaling cascades, including the PI3K/Akt pathway (promoting endothelial cell survival) and the Ras/MAPK/ERK pathway (driving proliferation and migration) [3] [9]. Hypoxia-inducible factor 1α (HIF-1α), stabilized in the tumor microenvironment, transcriptionally upregulates VEGF-A expression, establishing a feed-forward loop for neovascularization [7] [9].
Pathological angiogenesis in tumors results from VEGF/VEGFR2 dysregulation, characterized by:
Table 1: Key VEGF-A Isoforms and Functional Properties [9] [10]
Isoform | Heparin-Binding Domain | Bioavailability | Biological Impact |
---|---|---|---|
VEGF-A₁₂₁ | Absent | High diffusion | Weak mitogenic activity; leaky vessels |
VEGF-A₁₆₅ | Present | Moderate retention | Strong VEGFR2/NRP1 activation; predominant isoform |
VEGF-A₁₈₉ | Present | ECM-sequestered | Proteolytically released; steep gradient formation |
Alternative angiogenic pathways (e.g., FGF, PDGF) may compensate when VEGF is inhibited, contributing to treatment resistance [4] [10].
Small-molecule tyrosine kinase inhibitors (TKIs) dominate antiangiogenic drug development due to their oral bioavailability, cost-effectiveness, and multi-target capabilities. These agents are classified mechanistically:
Monoclonal antibodies (e.g., bevacizumab) neutralize circulating VEGF but face limitations in tumor penetration. Small peptides (e.g., aflibercept) function as soluble decoy receptors but require intravenous administration [9] [10].
RTKIs compete with ATP at the VEGFR2 kinase domain, suppressing phosphorylation. First-generation multi-targeted TKIs include:
Second-generation agents (e.g., cabozantinib) extend activity to MET/AXL pathways to counteract resistance [10]. Challenges persist with first-generation RTKIs:
Table 2: Classification of Small-Molecule VEGFR2 Inhibitors [4] [10]
Generation | Representative Agents | Targets Beyond VEGFR2 | Clinical Limitations |
---|---|---|---|
First-gen | Sunitinib, Sorafenib | PDGFR, c-KIT, FLT3 | Hypertension, fatigue, hand-foot syndrome |
Second-gen | Cabozantinib, Lenvatinib | MET, AXL, FGFR | Hepatotoxicity, proteinuria |
Selective | YF-452 (developmental) | Minimal off-target activity | Under investigation |
YF-452 (chemical name: N-(N-Pyrrolidylacetyl)-9-(4-bromobenzyl)-1,3,4,9-tetrahydro-β-carboline) is a synthetic small molecule derived from β-carboline alkaloid scaffolds, which exhibit inherent antiangiogenic properties [1] [8]. Its structure features a tetrahydro-β-carboline core modified with a 4-bromobenzyl group and a pyrrolidylacetyl side chain, optimizing receptor affinity [1]. Key characteristics include:
Table 3: Preclinical Profile of YF-452 [1] [2] [5]
Parameter | YF-452 Activity | Experimental Model |
---|---|---|
VEGFR2 phosphorylation | IC₅₀ ~100 nM (dose-dependent suppression) | HUVECs stimulated by VEGF |
Downstream signaling | Inhibits ERK, FAK, and Src activation | Western blot analysis |
Endothelial tube formation | >70% reduction at 1 μM | Matrigel assays (HUVECs) |
In vivo tumor suppression | 60–70% growth inhibition in xenografts | Mouse colorectal cancer models |
Angiogenesis assays | Reduced microvessels in CAM and rat aortic rings | Ex vivo/in vivo models |
YF-452’s efficacy stems from its selective disruption of the VEGF-VEGFR2 axis:
Compared to earlier TKIs, YF-452’s β-carboline backbone may enhance tumor penetration and reduce efflux pump susceptibility—properties observed in related alkaloids like harmine [8] [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0